4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
Description
Properties
Molecular Formula |
C16H12Cl2N2OS |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,20) |
InChI Key |
SDXMXTUBQHOBML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea with α-Bromoketone
The most widely reported method involves reacting 3,4-dichlorophenyl bromoketone with thiourea in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the carbonyl carbon, followed by cyclization and elimination of hydrogen bromide:
Procedure :
-
Dissolve 3,4-dichlorophenyl bromoketone (1.26 g, 4.36 mmol) in ethanol (10 mL).
-
Add thiourea (399 mg, 5.23 mmol) in ethanol (5 mL) dropwise.
-
Reflux at 78°C for 45 minutes.
-
Adjust pH to 8–9 using saturated NaHCO₃.
-
Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 2:1).
Yield : ~56% (based on analogous reactions).
Functionalization of the Thiazole Ring
Introduction of the 2-Methoxyphenylamino Group
After thiazole ring formation, the 2-methoxyphenylamino group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling.
SNAr Method :
-
React thiazole-2-amine with 2-methoxybenzyl chloride in the presence of K₂CO₃ in DMF.
-
Heat at 80°C for 12 hours.
Yield : ~65% (estimated from similar reactions).
Buchwald–Hartwig Coupling :
-
Use Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base.
-
React thiazole-2-amine with 2-methoxyphenylboronic acid in toluene at 110°C.
Advantage : Higher regioselectivity and reduced side products.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 0.75 | 56 |
| DMF | 80 | 12 | 65 |
| Toluene | 110 | 8 | 72 |
Ethanol is preferred for cyclocondensation due to its polar protic nature, facilitating proton transfer during cyclization. DMF and toluene improve yields in functionalization steps by enhancing solubility of aromatic intermediates.
Catalytic Systems for Coupling Reactions
-
Pd(OAc)₂/Xantphos : Achieves 72% yield in Buchwald–Hartwig coupling.
-
CuI/1,10-Phenanthroline : Alternative for Ullman-type coupling, though yields are lower (~58%).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Scalability and Industrial Considerations
Pilot-Scale Synthesis
Environmental Impact
-
Solvent Recovery : Ethanol and ethyl acetate are recycled via distillation, reducing waste by 30%.
-
Catalyst Recycling : Pd(OAc)₂ is recovered using ion-exchange resins (85% efficiency).
Challenges and Alternative Approaches
Byproduct Formation
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substitution reactions at the thiazole ring can occur, resulting in the replacement of specific functional groups.
Reduction: Reduction reactions may yield reduced forms of the compound.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Alkylating agents (e.g., alkyl halides) are used for substitution reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound.
- The specific products formed during these reactions depend on the reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with similar structures to 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. In vitro assays using the MCF7 breast cancer cell line revealed significant cytotoxic effects, suggesting that this compound may inhibit cancer cell proliferation through apoptosis induction .
Acetylcholinesterase Inhibition
Thiazole compounds have also been investigated for their potential as acetylcholinesterase inhibitors, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. Molecular docking studies indicated that derivatives similar to this compound could effectively bind to the active site of acetylcholinesterase, enhancing cholinergic activity in the brain .
Case Studies
Mechanism of Action
- The compound’s mechanism of action involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Compound 10 : N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]methanesulfonamide
Compound 7 : N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-1,3-Thiazole-5-carboxamide
- Structure : Incorporates a thiazole-5-carboxamide moiety.
- Synthesis : Uses 1,3-thiazole-5-carboxylic acid and coupling agents (HATU/DIPEA), yielding a bis-heterocyclic structure .
- Key Difference : The additional thiazole ring may confer improved solubility or target specificity in kinase inhibition.
Compound 4h : 4-(4-Methoxyphenyl)-N,N-Bis(triazolylmethyl)thiazol-2-amine
- Structure : Contains dual triazolylmethyl groups on the amine.
- Synthesis : Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with yields up to 64% .
- Key Difference : The triazole groups introduce hydrogen-bonding capability, which is critical for anti-inflammatory activity .
Analogues with Modified Thiazole Substituents
Compound 6 : 4-(2,4-Dichlorophenyl)-N-(2,6-Dichlorophenyl)-1,3-Thiazol-2-Amine
- Structure : Substituted with dichlorophenyl groups on both the thiazole and amine.
- Key Data : Exhibits distinct crystallographic properties (Hirshfeld surface analysis) and robust stability due to halogen interactions .
- Comparison : The dual dichlorophenyl motif enhances hydrophobic interactions but may reduce solubility compared to the methoxyphenyl variant.
N-(2-Methoxyphenyl)-4-(4-Nitrophenyl)-1,3-Thiazol-2-Amine
- Structure : Replaces the 3,4-dichlorophenyl group with a 4-nitrophenyl moiety.
- Synthesis : Similar cyclization methods yield this nitro-substituted analog, though its biological activity remains uncharacterized in the evidence .
- Key Difference : The nitro group introduces strong electron-withdrawing effects, which could alter redox properties or metabolic stability.
Analogues with Alternative Core Structures
MortaparibMild : 4-[(4-Amino-5-Thiophen-2-yl-1,2,4-Triazol-3-yl)sulfanyl-methyl]-N-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine
5-(4-Chlorophenyl)-N-Hexyl-1,3,4-Thiadiazol-2-Amine
- Structure : Replaces the thiazole core with a thiadiazole ring.
- Key Data : Demonstrated moderate antibacterial activity, though direct comparisons to thiazole analogs are absent .
Data Tables
Key Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonamide) enhance target affinity but may compromise solubility, whereas methoxy and triazole groups improve pharmacokinetic profiles .
Synthetic Efficiency : Yields vary significantly (16–94%) based on reaction conditions and substituent reactivity, underscoring the need for optimized protocols .
Biological Relevance : Thiazol-2-amine derivatives demonstrate broad applicability, from kinase modulation to antimicrobial action, driven by structural diversity .
Biological Activity
4-(3,4-Dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H13Cl2N2OS
- Molecular Weight : 432.16 g/mol
- CAS Number : 565179-64-8
Biological Activity Overview
Research indicates that compounds with thiazole moieties exhibit significant biological activities. The specific compound in focus has shown promising results in various studies related to its antiproliferative effects against cancer cell lines.
Anticancer Activity
A study evaluating a series of N,4-diaryl-1,3-thiazole-2-amines demonstrated that compounds similar to this compound exhibited moderate to high antiproliferative activity in human cancer cell lines such as SGC-7901 and Jurkat cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key features necessary for enhancing the biological activity of thiazole derivatives:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring significantly enhances cytotoxicity.
- Thiazole Ring Contribution : The thiazole ring itself is crucial for maintaining the biological activity and is often involved in interactions with target proteins .
Table 1: Summary of Antiproliferative Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SGC-7901 | ~10 | Inhibition of tubulin polymerization |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Jurkat | ~5 | Disruption of microtubule dynamics |
| Other Thiazole Derivatives | Various | <20 | Cytotoxic effects via apoptosis |
Detailed Findings
In a comprehensive evaluation involving molecular docking studies, it was found that this compound binds effectively to the colchicine site on tubulin. This binding is critical for its role as a microtubule destabilizer and indicates its potential as a lead compound for further development in anticancer therapies .
Additionally, the compound's ability to induce cell cycle arrest at the G2/M phase suggests that it may be effective in targeting rapidly dividing cancer cells. This property is particularly valuable in designing chemotherapeutic agents aimed at specific cancer types .
Q & A
Q. Q1. What are the standard synthetic routes for 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine?
The compound is typically synthesized via condensation reactions. For example:
- Thiourea intermediate route : Reacting 3,4-dichlorophenyl isothiocyanate with 2-methoxyaniline to form a thiourea intermediate, followed by cyclization using α-bromoacetophenone derivatives in ethanol under reflux (70–90°C, 3–6 hours) .
- POCl3-mediated cyclization : A common method involves treating thiourea derivatives with phosphoryl chloride (POCl3) at elevated temperatures (90–100°C) to form the thiazole ring .
Key validation : Confirm product purity via melting point analysis, HPLC (>98% purity), and H/C NMR .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized when electron-withdrawing substituents reduce yields?
Electron-withdrawing groups (e.g., -Cl, -CF) may hinder cyclization. Mitigation strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst tuning : Replace POCl3 with milder Lewis acids (e.g., ZnCl) for sensitive substrates .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and improve yields by 15–20% .
Example : Compound 48 () achieved 73% yield using adamantyl groups despite steric hindrance via microwave heating.
Basic Characterization
Q. Q3. What analytical techniques are essential for characterizing this compound?
- Spectroscopy :
- X-ray crystallography : Resolve crystal packing using SHELX programs (e.g., SHELXL-2018 for refinement) .
Advanced Characterization
Q. Q4. How to address challenges in crystallizing derivatives with flexible substituents?
- Co-crystallization agents : Add small molecules (e.g., DMSO) to stabilize flexible moieties .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated ethanol/water solutions improves crystal quality .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts contribute 12–18% to packing) .
Biological Activity
Q. Q5. What biological activities are reported for thiazol-2-amine derivatives?
- Antimicrobial : Derivatives with electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .
- Antitumor : Acenaphthene-thiazole hybrids (e.g., 3c in ) inhibit cancer cell lines (IC = 1.2–3.5 µM) via topoisomerase-II inhibition .
Note : Activity varies with substituent lipophilicity (ClogP >3 enhances membrane permeability) .
Structure-Activity Relationships (SAR)
Q. Q6. How do substituents influence the compound’s bioactivity?
- Dichlorophenyl group : Enhances hydrophobic interactions with target proteins (e.g., CRF receptors) .
- Methoxyphenyl : Improves solubility while maintaining π-π stacking in binding pockets .
Case study : Replacing 2-methoxyphenyl with 2,6-dimethylphenyl (Compound 49 , ) reduced anti-TB activity by 40%, highlighting the methoxy group’s role .
Crystallographic Data Analysis
Q. Q7. How to resolve data contradictions in crystal structure refinement?
- Twinning : Use SHELXL’s TWIN command for twinned data (e.g., BASF parameter optimization) .
- Disorder modeling : Apply PART and ISOR restraints for flexible substituents (e.g., methoxy groups) .
Example : resolved disorder in dichlorophenyl rings with R < 0.05 using SHELXTL .
Computational Modeling
Q. Q8. What computational methods predict binding modes of this compound?
- Docking : Use AutoDock Vina with CRF receptor (PDB: 8J6) to identify key interactions (e.g., H-bonding with Ser) .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD <2.0 Å) .
Data Contradictions
Q. Q9. How to reconcile discrepancies in reported biological activities?
- Assay variability : Standardize protocols (e.g., Alamar Blue for anti-TB assays vs. MTT for cytotoxicity) .
- Metabolic stability : Evaluate microsomal stability (e.g., t >60 min in rat liver microsomes) to clarify in vivo efficacy .
Advanced Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
